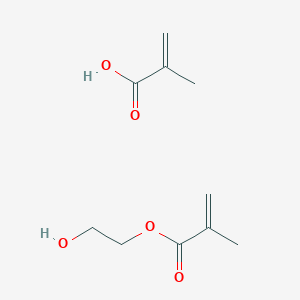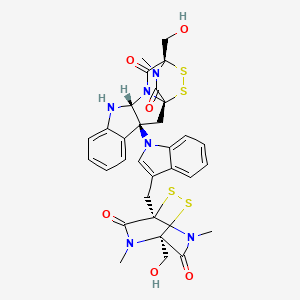
ag556
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AG556, also known as Tyrphostin this compound, is a synthetic low molecular weight compound that acts as a protein tyrosine kinase inhibitor. It is particularly known for its ability to inhibit the epidermal growth factor receptor tyrosine kinase. This compound has been widely studied for its potential therapeutic applications, especially in the fields of oncology and cardiovascular research .
Vorbereitungsmethoden
The synthesis of AG556 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of a suitable aromatic compound with a nitrile group to form the core structure.
Introduction of functional groups: Various functional groups, such as hydroxyl and phenyl groups, are introduced through reactions like Friedel-Crafts acylation and nucleophilic substitution.
Purification: The final product is purified using techniques like recrystallization and chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
AG556 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different hydrolyzed products.
Wissenschaftliche Forschungsanwendungen
AG556 has a wide range of scientific research applications, including:
Oncology: this compound is studied for its potential to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor tyrosine kinase.
Cardiovascular Research: this compound has been found to increase the activity of large conductance calcium-activated potassium channels, leading to the relaxation of smooth muscle cells in cerebral arteries.
Neuroscience: this compound has been investigated for its neuroprotective effects in models of spinal cord injury and neurodegenerative diseases.
Wirkmechanismus
AG556 exerts its effects primarily by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. The compound also affects the activity of large conductance calcium-activated potassium channels by reducing their tyrosine phosphorylation, leading to increased channel activity and vasodilation .
Vergleich Mit ähnlichen Verbindungen
AG556 belongs to the class of compounds known as tyrphostins, which are synthetic protein tyrosine kinase inhibitors. Similar compounds include:
AG1478: Another tyrphostin that selectively inhibits the epidermal growth factor receptor tyrosine kinase. It is often used in studies related to cancer and cell signaling.
AG1296: A tyrphostin that inhibits the platelet-derived growth factor receptor tyrosine kinase. It is used in research on cell proliferation and angiogenesis.
Genistein: A naturally occurring isoflavone that acts as a broad-spectrum protein tyrosine kinase inhibitor.
This compound is unique in its high selectivity for the epidermal growth factor receptor tyrosine kinase and its ability to modulate the activity of large conductance calcium-activated potassium channels, making it a valuable tool in both oncology and cardiovascular research .
Eigenschaften
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCNJMUSWLTSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














